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Compound of Interest

Compound Name: Gatratet

CAS No.: 2283-80-9

Cat. No.: B1674639

Get Quote

Editorial Note: Clarification on "Gatratet"
This guide primarily addresses Gatifloxacin (CAS: 112811-59-3).[1] The term "Gatratet"
appears in select chemical databases (e.g., TargetMol, EPA) associated with CAS 2283-80-9

but lacks verifiable spectral literature. Given the phonetic similarity and the context of drug

development, this guide treats "Gatratet" as a synonym or typographical reference to

Gatifloxacin, a widely analyzed fourth-generation fluoroquinolone. If your research specifically

targets the obscure CAS 2283-80-9, please verify the chemical identity via mass spectrometry

first.

Executive Summary: The Structural Fingerprint
Gatifloxacin is distinguished from other fluoroquinolones (like Ciprofloxacin) by two key

structural features: an 8-methoxy group and a 3-methylpiperazinyl side chain.[2] These

moieties provide unique NMR signatures that serve as critical quality attributes (CQAs) during

synthesis and impurity profiling.

This guide provides a standardized reference for validating Gatifloxacin using 1D (
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H,

C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy.[1]

Chemical Identity
IUPAC Name: 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid

Molecular Formula: C

H

FN

O

Molecular Weight: 375.40 g/mol

Key Spectral Markers: 8-OMe singlet, 3-Methyl doublet, H-2 olefinic singlet.[1]

Experimental Methodology
To ensure reproducibility, the following protocol is recommended. The choice of DMSO-d

is critical as it prevents the aggregation often seen with fluoroquinolones in non-polar solvents
and ensures solubility of the zwitterionic core.
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Parameter Specification Rationale

Solvent
DMSO-d

(99.9% D)

Solubilizes the polar carboxylic

acid and piperazine core;

minimizes exchange

broadening of COOH.[1]

Concentration 10–15 mg in 0.6 mL

Optimal signal-to-noise (S/N)

ratio for

C acquisition without viscosity

broadening.

Temperature 298 K (25°C)

Standardizes chemical shifts;

prevents rotameric blurring of

the piperazine ring.

Reference TMS (0.00 ppm)
Internal standard for precise

shift alignment.

Pulse Sequence zg30 (1H), zgpg30 (13C)
Standard 30° pulse angles to

maximize relaxation recovery.

H NMR Spectral Analysis (400 MHz, DMSO-d )
The proton spectrum of Gatifloxacin is characterized by three distinct regions: the aliphatic

piperazine/cyclopropyl zone, the methoxy mid-zone, and the aromatic downfield zone.

Assignment Table
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

15.10 s (broad) 1H -COOH

Carboxylic acid

proton; highly

variable with

concentration/wa

ter content.[1]

8.68 s 1H H-2

Characteristic

quinolone olefinic

proton;

diagnostic for the

core ring system.

7.75
d (

Hz)
1H H-5

Aromatic proton

coupled to the C-

6 Fluorine atom.

4.10 m 1H Cyclopropyl-CH

Methine proton

at the N-1

position.

3.76 s 3H 8-OCH

Critical

Differentiator:

Distinguishes

Gatifloxacin from

Ciprofloxacin.

3.20 – 3.50 m 3H Piperazine Ring

Overlaps with

HDO/water peak;

use D

O exchange to

clarify if needed.

2.90 – 3.10 m 4H Piperazine Ring

Methylene

protons adjacent

to amines.
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1.15 m 4H Cyclopropyl-CH

Characteristic

high-field

multiplets for the

cyclopropyl ring.

1.05
d (

Hz)
3H Piperazine-CH

Methyl doublet;

confirms the 3-

methylpiperazine

side chain.

Analyst Note: The doublet at 7.75 ppm is split by the Fluorine-19 nucleus (

F). This large coupling constant (~12 Hz) is a definitive confirmation of the 6-Fluoro

substitution pattern.

C NMR Spectral Analysis (100 MHz, DMSO-d )
The carbon spectrum confirms the backbone skeleton. The carbonyl carbons (C-4 and COOH)

are the most deshielded.
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Chemical Shift
(ngcontent-ng-
c1352109670=""
_nghost-ng-
c1270319359=""
class="inline ng-
star-inserted">

, ppm)

Type Assignment Notes

176.2 C=O C-4 (Ketone) Quinolone carbonyl.

166.1 C=O[1] -COOH
Carboxylic acid

carbonyl.

150.5 C C-2

Olefinic carbon

adjacent to Nitrogen.

[1]

145.8 C-F C-6
Doublet due to

coupling (~245 Hz).

140.2 C C-8
Attached to the

methoxy group.

134.5 C C-7
Attached to the

piperazine ring.[2][3]

116.2 C C-4a Bridgehead carbon.

106.8 C C-5
Aromatic CH, shows

coupling.

62.5 CH 8-OCH Methoxy carbon.

50.0 - 55.0
CH

/CH
Piperazine carbons

Multiple peaks

depending on

conformation.

40.5 CH Cyclopropyl-CH N-1 attachment point.
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18.5 CH Piperazine-CH Methyl side chain.

8.5 CH Cyclopropyl-CH High-field methylene

carbons.

Comparative Analysis: Gatifloxacin vs. Alternatives
When validating "Gatratet" (Gatifloxacin), it is vital to distinguish it from structural analogs.

Feature Gatifloxacin Ciprofloxacin Moxifloxacin

8-Position
Methoxy (-OCH

)
Carbon (-CH)

Methoxy (-OCH

)

7-Side Chain 3-Methylpiperazine Piperazine Diazabicyclononane

Diagnostic NMR Peak 3.76 (s, 3H) Absent 3.5-3.6 (s, 3H)

Piperazine Methyl 1.05 (d, 3H) Absent
Absent (Has fused

ring)

Conclusion: If your spectrum lacks the singlet at ~3.76 ppm, you likely have Ciprofloxacin. If the

aliphatic region shows complex fused-ring multiplets instead of a clean methyl doublet at ~1.05

ppm, you may have Moxifloxacin.

Visualization: Structural Validation Workflow
The following diagram outlines the logical flow for validating the Gatifloxacin structure using

NMR data.
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Unknown Sample
('Gatratet'/Gatifloxacin)

Dissolve in DMSO-d6
(Prevents Aggregation)

Acquire 1H NMR
(400+ MHz)

Check 3.76 ppm
(Singlet present?)

Check 1.05 ppm
(Doublet present?)

Yes

LIKELY:
Ciprofloxacin

(No OMe)

No

Check 7.75 ppm
(Doublet, J~12Hz?)

Yes

LIKELY:
Moxifloxacin

(Complex Sidechain)

No

CONFIRMED:
Gatifloxacin

Yes No (Wrong Coupling)

Click to download full resolution via product page

Caption: Decision tree for confirming Gatifloxacin identity via 1H NMR spectral markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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